Thalidomide-O-PEG4-Propargyl
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Overview
Description
Thalidomide-O-PEG4-Propargyl, also known as this compound, is a synthetic compound that serves as an E3 ligase ligand-linker conjugate. It incorporates a Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker functionalized with a propargyl group. This compound is primarily used in the development of proteolysis targeting chimeras (PROTACs), which are innovative tools in targeted protein degradation technology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG4-Propargyl involves the conjugation of Thalidomide with a PEG4 linker that is functionalized with a propargyl group. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting with a suitable reagent to introduce a reactive functional group.
PEGylation: The activated Thalidomide is then reacted with a PEG4 linker to form Thalidomide-PEG4.
Propargylation: Finally, the PEG4 linker is functionalized with a propargyl group through a suitable chemical reaction, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-PEG4-Propargyl undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in substitution reactions with azide-containing molecules through CuAAC.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of copper catalysts to facilitate the cycloaddition of the propargyl group with azide-containing molecules.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used to modify the compound under controlled conditions
Major Products: The major products formed from these reactions include conjugates with azide-containing molecules, which are used in the synthesis of PROTACs and other bioactive compounds .
Scientific Research Applications
Thalidomide-O-PEG4-Propargyl has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: The compound is employed in the development of PROTACs for targeted protein degradation, which is a powerful tool for studying protein function and regulation.
Medicine: this compound is used in the development of therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is utilized in the production of high-value chemicals and pharmaceuticals .
Mechanism of Action
Thalidomide-O-PEG4-Propargyl exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Thalidomide-O-C6-NH2 Hydrochloride: A similar E3 ligase ligand-linker conjugate with a different linker structure.
Pomalidomide-C2-NH2 Hydrochloride: Another E3 ligase ligand-linker conjugate based on Pomalidomide.
Thalidomide-O-amido-PEG3-C2-NH2 TFA: A conjugate with a shorter PEG linker
Uniqueness: Thalidomide-O-PEG4-Propargyl is unique due to its specific PEG4 linker and propargyl functional group, which provide versatility in click chemistry and PROTAC applications. Its ability to undergo CuAAC reactions makes it a valuable tool for the synthesis of complex bioactive molecules .
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O9/c1-2-8-31-9-10-32-11-12-33-13-14-34-15-16-35-19-5-3-4-17-21(19)24(30)26(23(17)29)18-6-7-20(27)25-22(18)28/h1,3-5,18H,6-16H2,(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECIOORDFXFBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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